Cas no 26929-65-7 (1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione)

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dioneは、核酸化学および医薬品開発において重要な中間体として機能する修飾ヌクレオシド誘導体です。この化合物は、糖部分にアジド基(-N3)とヒドロキシメチル基を有する特異な構造を持ち、核酸の選択的修飾やプロドラッグ設計に有用です。アジド基の反応性を利用した「クリックケミストリー」応用が可能で、生体分子との効率的な結合形成が期待されます。さらに、糖部位のヒドロキシル基とヒドロキシメチル基はさらなる化学修飾の足場として利用可能です。抗ウイルス剤や抗癌剤の開発における前駆体としての潜在性を有し、特に核酸標的治療薬の研究分野で注目されています。

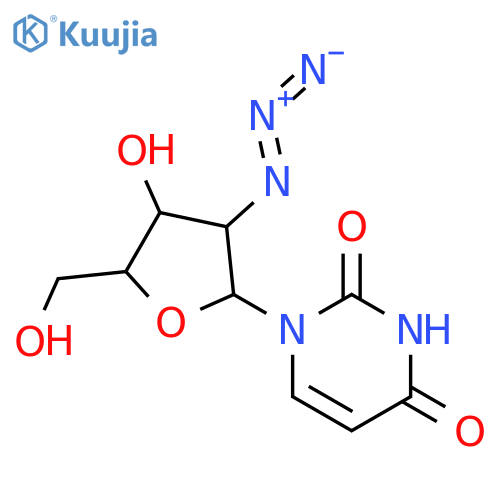

26929-65-7 structure

商品名:1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2'-Azido-2'-deoxyuridine

- 2′-Azido-2′-deoxyuridine

- N3-dU

- NSC 678533

- BCP14834

- CID 134693227

- N3dUrd

- NSC678533

- VZ21747

- NCI60_028133

- A818678

- 1-(2-Azido-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one

- 1-[3-azido-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione

- 1-[3-azido-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]pyrimidine-2,4-dione

- 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione

-

- MDL: MFCD00043045

- インチ: 1S/C9H11N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)

- InChIKey: MRUKYOQQKHNMFI-UHFFFAOYSA-N

- ほほえんだ: O1C([H])(C([H])([H])O[H])C([H])(C([H])(C1([H])N1C([H])=C([H])C(N([H])C1=O)=O)N=[N+]=[N-])O[H]

計算された属性

- せいみつぶんしりょう: 269.07600

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 474

- トポロジー分子極性表面積: 114

じっけんとくせい

- ゆうかいてん: 149-153 ºC

- PSA: 154.30000

- LogP: -2.08114

- 最大波長(λmax): 260(lit.)

- かんど: 水分を吸収しやすく、光に敏感

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301

- 警告文: P301+P310

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- 福カードFコード:8-10-21

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S22;S24/25

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B407648-5mg |

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

26929-65-7 | 5mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014479-5mg |

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione |

26929-65-7 | 98% | 5mg |

¥190 | 2023-09-09 | |

| abcr | AB347871-100 mg |

2'-Azido-2'-deoxyuridine, 98%; . |

26929-65-7 | 98% | 100 mg |

€613.80 | 2023-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HX419-5mg |

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione |

26929-65-7 | 98% | 5mg |

¥269.0 | 2023-09-01 | |

| TRC | B407648-10mg |

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

26929-65-7 | 10mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB347871-25mg |

2'-Azido-2'-deoxyuridine, 98%; . |

26929-65-7 | 98% | 25mg |

€176.50 | 2025-02-19 | |

| eNovation Chemicals LLC | D961379-5mg |

2'-Azido-2'-deoxyuridine |

26929-65-7 | 98.0% | 5mg |

$85 | 2024-06-06 | |

| eNovation Chemicals LLC | D163715-25mg |

2'-AZIDO-2'-DEOXYURIDINE |

26929-65-7 | 97% | 25mg |

$211 | 2025-02-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_557792-50mg |

2'-Azido-2'-deoxyuridine, 95% |

26929-65-7 | 95% | 50mg |

¥3505.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D961379-100mg |

2'-Azido-2'-deoxyuridine |

26929-65-7 | 98.0% | 100mg |

$320 | 2025-02-27 |

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

26929-65-7 (1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione) 関連製品

- 84472-85-5(3'-Azido-2',3'-dideoxyuridine)

- 26889-39-4(2'-Amino-2'-deoxyuridine)

- 70580-88-0(3'-Azido-3'-deoxyuridine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

atkchemica

(CAS:26929-65-7)1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:26929-65-7)1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione

清らかである:99%/99%/99%

はかる:10mg/50mg/100mg

価格 ($):165.0/439.0/249.0